molecular formula C12H17N B1438013 N-[(2,5-dimethylphenyl)methyl]cyclopropanamine CAS No. 1079178-24-7

N-[(2,5-dimethylphenyl)methyl]cyclopropanamine

Cat. No.: B1438013
CAS No.: 1079178-24-7
M. Wt: 175.27 g/mol
InChI Key: AVBBUFPSJVLXRF-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylphenyl)methyl]cyclopropanamine (CAS 1079178-24-7) is a chemical compound with the molecular formula C12H17N and a molecular weight of 175.28 g/mol . This compound features a cyclopropylamine group linked to a 2,5-dimethylbenzyl scaffold, a structure of significant interest in medicinal chemistry and drug discovery research. Cyclopropane rings are widely utilized in the design of small molecule drugs due to their unique ability to influence a compound's physicochemical properties . The incorporation of a cyclopropylamine group can be a critical strategy for improving metabolic stability, enhancing biological activity, and optimizing the pharmacokinetic profile of lead compounds . Researchers value this structural motif for its potential to fix molecular conformation and improve selectivity. This product is provided for research use only and is strictly intended for laboratory applications such as pharmaceutical development and chemical synthesis; it is not for human consumption or diagnostic use.

Properties

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-3-4-10(2)11(7-9)8-13-12-5-6-12/h3-4,7,12-13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBBUFPSJVLXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(2,5-dimethylbenzyl)cyclopropanamine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(2,5-dimethylbenzyl)cyclopropanamine, a molecule of significant interest in medicinal chemistry. While a specific CAS number for this compound is not readily found in public databases, indicating its novelty, this document extrapolates from established chemical principles and data on analogous structures to detail its synthesis, predict its physicochemical properties, and explore its potential therapeutic applications, particularly as an enzyme inhibitor.

Introduction: The Scientific Rationale

The convergence of a cyclopropylamine moiety and a substituted benzyl group in N-(2,5-dimethylbenzyl)cyclopropanamine creates a molecule with a compelling profile for drug discovery. The cyclopropylamine scaffold is a key pharmacophore in a number of biologically active compounds, prized for its ability to introduce conformational rigidity and modulate electronic properties.[1][2] Notably, it is a cornerstone of several potent enzyme inhibitors.[3][4] The 2,5-dimethylbenzyl substituent, in turn, offers a lipophilic handle that can be tailored for specific receptor interactions and can influence the metabolic stability of the parent molecule. The strategic combination of these two fragments suggests that N-(2,5-dimethylbenzyl)cyclopropanamine may exhibit valuable pharmacological activities.

Physicochemical Properties and Structural Elucidation

While experimental data for N-(2,5-dimethylbenzyl)cyclopropanamine is not available, we can predict its key properties based on its constituent parts.

PropertyPredicted ValueRationale
Molecular Formula C₁₂H₁₇NBased on the chemical structure.
Molecular Weight 175.27 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidTypical for secondary benzylamines.[5]
Boiling Point > 200 °CExpected to be higher than cyclopropanamine (~50°C) and 2,5-dimethylbenzylamine due to increased molecular weight.
Solubility Soluble in organic solvents (e.g., DCM, MeOH, DMSO); sparingly soluble in water.The hydrophobic benzyl group will dominate solubility.
pKa ~9-10Similar to other secondary amines.

Spectroscopic Characterization (Predicted):

  • ¹H NMR: Protons on the cyclopropyl ring are expected to appear in the upfield region (δ 0.5-1.0 ppm), with the methine proton adjacent to the nitrogen shifted further downfield. The benzylic protons will likely appear as a singlet around δ 3.8-4.2 ppm. The aromatic protons of the 2,5-dimethylbenzyl group will show characteristic splitting patterns in the aromatic region (δ 7.0-7.3 ppm), and the two methyl groups will each produce a singlet at approximately δ 2.3 ppm.[6]

  • ¹³C NMR: The cyclopropyl carbons will resonate at high field. The benzylic carbon is expected around δ 50-60 ppm. The aromatic carbons will appear in the δ 125-140 ppm range, with the carbons bearing the methyl groups showing distinct shifts.[5]

  • Mass Spectrometry (EI): The molecular ion peak (M+) at m/z 175 would be expected. A prominent fragment would likely be the tropylium-like ion from the benzyl group at m/z 119 (loss of cyclopropylamine).

Synthesis of N-(2,5-dimethylbenzyl)cyclopropanamine

Two primary synthetic routes are proposed for the laboratory-scale synthesis of N-(2,5-dimethylbenzyl)cyclopropanamine.

Reductive Amination

This is a widely used and efficient method for the formation of secondary amines.[7][8]

Workflow:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 2,5-Dimethylbenzaldehyde Imine N-(2,5-dimethylbenzylidene)cyclopropanamine (Imine Intermediate) A->Imine B Cyclopropanamine B->Imine Product N-(2,5-dimethylbenzyl)cyclopropanamine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) ReducingAgent->Product G cluster_0 Reaction cluster_1 Side Product A 2,5-Dimethylbenzyl chloride/bromide Product N-(2,5-dimethylbenzyl)cyclopropanamine A->Product B Cyclopropanamine B->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Product SideProduct N,N-bis(2,5-dimethylbenzyl)cyclopropanamine (potential) G cluster_0 Inhibition Pathway A N-(2,5-dimethylbenzyl)cyclopropanamine C Initial Non-covalent Binding A->C B LSD1-FAD Complex B->C D Single Electron Transfer C->D E Radical Intermediate D->E F Covalent Adduct Formation E->F

Sources

N-[(2,5-Dimethylphenyl)methyl]cyclopropanamine: Technical Guide to Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

N-[(2,5-dimethylphenyl)methyl]cyclopropanamine (also known as N-(2,5-dimethylbenzyl)cyclopropanamine) represents a specialized scaffold in medicinal chemistry, combining a lipophilic, sterically defined aromatic core with a conformationally constrained amine.

While often utilized as a high-value intermediate, its structural pharmacophore aligns closely with ligands for Sigma-1 receptors (


R) , Trace Amine-Associated Receptors (TAARs) , and Lysine-Specific Demethylase 1 (LSD1)  inhibitors.
Physicochemical Profile

The molecule is characterized by three distinct structural domains that dictate its biological activity:

FeatureChemical FunctionMedicinal Utility
Cyclopropyl Group

-Capping Group
Metabolic Stability: Prevents rapid

-dealkylation compared to isopropyl/ethyl groups.Conformational Strain: Locks the

-substituent vector, enhancing receptor fit.
Benzyl Linker SpacerFlexibility: Provides a single rotatable bond between the aromatic ring and the basic nitrogen, distinct from the rigid ethyl bridge in phenethylamines.
2,5-Dimethyl Phenyl Lipophilic CoreSteric Occlusion: Blocks metabolic oxidation at the susceptible 2- and 5-positions.Hydrophobic Interaction: Targets deep hydrophobic pockets in GPCRs and enzymes.
Computed Properties[2][3]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 175.27 g/mol

  • cLogP: ~3.2 (High blood-brain barrier permeability)

  • pKa: ~9.5 (Predominantly cationic at physiological pH)

Synthesis: Reductive Amination Protocol

The most robust route to this compound is the reductive amination of 2,5-dimethylbenzaldehyde with cyclopropanamine. This method avoids the over-alkylation often seen with alkyl halides.

Reaction Pathway (DOT Diagram)

SynthesisPathway Aldehyde 2,5-Dimethylbenzaldehyde Imine Intermediate Imine (Schiff Base) Aldehyde->Imine + Amine Amine Cyclopropanamine Amine->Imine Product N-[(2,5-dimethylphenyl)methyl] cyclopropanamine Imine->Product Reduction Reagent1 MeOH, 0°C to RT Reagent2 NaBH4 or STAB

Figure 1: Step-wise reductive amination pathway.

Detailed Experimental Protocol

Objective: Synthesis of this compound via Sodium Triacetoxyborohydride (STAB).

Reagents:

  • 2,5-Dimethylbenzaldehyde (1.0 eq)

  • Cyclopropanamine (1.2 eq)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve 2,5-dimethylbenzaldehyde (10 mmol) in anhydrous DCE (30 mL).

  • Addition: Add cyclopropanamine (12 mmol) followed by catalytic acetic acid. Stir at room temperature for 30–60 minutes under nitrogen atmosphere to allow imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Quench the reaction with saturated aqueous

    
     (30 mL). Stir for 15 minutes.
    
  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM with 1%

    
    ) to yield the pure amine as a colorless oil.
    

Medicinal Chemistry Applications

Sigma-1 Receptor ( R) Modulation

The N-benzylamine motif is a classic pharmacophore for Sigma-1 receptors, which are intracellular chaperones involved in neuroprotection and cognitive enhancement.

  • Mechanism: The basic nitrogen (protonated at pH 7.4) forms an electrostatic bridge with Asp126 in the

    
    R binding pocket.
    
  • Role of 2,5-Dimethyl: The 2,5-dimethyl substitution provides critical bulk that fills the hydrophobic sub-pocket (Val, Leu, Tyr residues), often increasing affinity into the low nanomolar (nM) range compared to unsubstituted benzylamines.

  • Therapeutic Relevance: Potential treatment for neuropathic pain, depression, and neurodegenerative disorders.

Epigenetics: LSD1 Inhibition

While classic LSD1 inhibitors utilize a phenylcyclopropylamine (PCPA) core (where the phenyl is directly attached to the cyclopropane), N-benzyl derivatives are emerging as "reversible-like" modulators or distinct mechanistic probes.

  • Differentiation: Unlike PCPA, which covalently modifies the FAD cofactor via ring-opening, the N-benzyl analog acts primarily through competitive inhibition at the substrate binding tunnel.

  • Selectivity: The 2,5-dimethyl pattern aids in selectivity against Monoamine Oxidases (MAO-A/B), a common off-target liability for this class.

Metabolic Stability (The Cyclopropyl Advantage)

The cyclopropyl group is not merely a steric blocker; it alters the metabolic fate of the amine.

Comparison with Isopropyl:

  • N-Isopropyl: Rapidly dealkylated by CYP450 via

    
    -hydroxylation.
    
  • N-Cyclopropyl: The high bond dissociation energy of the cyclopropyl C-H bond (approx. 106 kcal/mol) resists standard oxidation. However, it can undergo Single Electron Transfer (SET) oxidation, leading to ring opening (suicide inhibition mechanism).

Metabolic Pathway Diagram (DOT)

Metabolism Compound N-[(2,5-dimethylphenyl)methyl] cyclopropanamine Radical Aminium Radical Cation Compound->Radical -e^- CYP450 CYP450 (SET Oxidation) CYP450->Compound Catalysis RingOpen Ring-Opened Intermediate (Reactive) Radical->RingOpen Strain Release Inactivation Covalent Enzyme Inactivation (Mechanism-Based) RingOpen->Inactivation Alkylation of Heme

Figure 2: Mechanism-based inactivation of CYP enzymes by cyclopropylamines.

Analytical Characterization Data (Simulated)

For verification of the synthesized entity, the following spectral data is expected:

TechniqueExpected Signal Characteristics
1H NMR (CDCl3)

7.10-6.90 (m, 3H, Ar-H), 3.80 (s, 2H,

), 2.30 (s, 3H,

), 2.25 (s, 3H,

), 2.15 (m, 1H,

), 0.45 (m, 2H, Cyclopropyl), 0.35 (m, 2H, Cyclopropyl).
13C NMR Distinct peaks for the cyclopropyl CH (approx. 30 ppm) and

(approx. 6 ppm). Benzyl

approx. 53 ppm.
HRMS (ESI+)

Calculated: 176.1439.

References

  • LSD1 Inhibitors & Cyclopropylamines

    • Blass, B. (2015). "Cyclopropanamine Compounds and Use Thereof." ACS Medicinal Chemistry Letters.

  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Sigma Receptor Ligands (N-Benzyl Pharmacophore)

    • Review of Sigma-1 Receptor Ligands and Structure-Activity Relationships.[3][4] Sigma-Aldrich / Merck Technical Library.

  • Cyclopropylamine in Medicinal Chemistry

    • Longdom Publishing. "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications."

  • Chemical Properties & Safety

    • PubChem Compound Summary: N-Cyclopropylbenzenemethanamine (Analogous Scaffold).

Sources

Novel Cyclopropanamine Intermediates for Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Cyclopropanamines in Medicinal Chemistry

Cyclopropanamines, organic compounds featuring a cyclopropane ring attached to an amino group, are increasingly vital in the synthesis of novel therapeutic agents.[1] Their significance stems from the unique structural and electronic properties of the cyclopropyl group, which can impart desirable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[1][2] The strained three-membered ring introduces conformational rigidity, which can enhance binding affinity to biological targets, while also influencing metabolic stability.[3][4] This guide offers a comprehensive technical overview for researchers and drug development professionals on the synthesis, application, and characterization of these valuable intermediates.

Synthetic Methodologies for Novel Cyclopropanamine Intermediates

The efficient and stereoselective synthesis of cyclopropanamines is a critical aspect of their application in drug discovery. A variety of synthetic strategies have been developed, ranging from classical rearrangements to modern catalytic methods.

Established and Modern Synthetic Routes

Traditional methods for synthesizing cyclopropylamines include the Curtius rearrangement of cyclopropanecarbonyl azides and the Hofmann rearrangement of cyclopropanecarboxamides.[5][6] While effective, these methods often involve harsh conditions or hazardous reagents.

Modern approaches frequently involve the cyclopropanation of alkenes, followed by functional group manipulations. Key cyclopropanation reactions include:

  • Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to convert alkenes to cyclopropanes.[5]

  • Transition-Metal Catalyzed Cyclopropanation: Catalysts based on rhodium, copper, and palladium are widely used to catalyze the reaction of alkenes with diazo compounds, offering a versatile route to substituted cyclopropanes.[5]

Experimental Protocol: A General Procedure for Transition-Metal Catalyzed Cyclopropanation

  • Reaction Setup: In an inert atmosphere glovebox or under a nitrogen or argon atmosphere, a solution of the alkene (1.0 equivalent) and the chosen transition-metal catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%) in a suitable anhydrous solvent (e.g., dichloromethane, toluene) is prepared in a flame-dried flask.

  • Reagent Addition: A solution of the diazo compound (1.1-1.5 equivalents) in the same solvent is added dropwise to the reaction mixture at a controlled temperature (often ranging from 0 °C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting alkene is consumed.

  • Workup: The reaction is quenched by the addition of a suitable reagent (e.g., acetic acid to decompose excess diazo compound). The mixture is then diluted with an organic solvent and washed with water and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Causality: The slow addition of the diazo compound is crucial to maintain a low concentration of this potentially explosive reagent and to control the exothermicity of the reaction, thereby minimizing side reactions. The inert atmosphere prevents the deactivation of the catalyst.

Asymmetric Synthesis of Chiral Cyclopropanamines

Given the importance of stereochemistry in drug action, the development of asymmetric syntheses for chiral cyclopropanamines is a major focus.[7][8][9][10][11]

Catalytic Asymmetric Cyclopropanation: The use of chiral ligands with transition-metal catalysts enables the enantioselective cyclopropanation of alkenes, providing access to optically active cyclopropane intermediates that can be converted to the desired amines.[8][10]

Chemoenzymatic Strategies: Biocatalysis offers a powerful and environmentally friendly approach to chiral cyclopropanamines. Engineered enzymes can catalyze highly stereoselective cyclopropanation reactions.[12]

Workflow for Asymmetric Synthesis via Catalytic Cyclopropanation

Caption: A generalized workflow for the asymmetric synthesis of chiral cyclopropanamines.

Strategic Applications in Drug Design

The incorporation of a cyclopropanamine moiety can significantly enhance the properties of a drug candidate.

Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design.[13][14][15] The cyclopropyl group is often used as a bioisostere for other common functionalities.[16][17]

Original Functional GroupBioisosteric ReplacementKey Advantages
Phenyl RingCyclopropyl GroupReduces lipophilicity, improves metabolic stability, and can maintain or improve potency.
gem-Dimethyl GroupCyclopropyl GroupIntroduces conformational constraint, potentially increasing binding affinity and selectivity.
Alkene/AlkyneCyclopropyl GroupIncreases metabolic stability by removing a site of potential oxidation or reduction.
Modulation of Physicochemical and Pharmacokinetic Properties

The introduction of a cyclopropyl group can have a profound impact on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring can make it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] However, cyclopropylamines can sometimes be metabolized to reactive intermediates, a factor that must be carefully evaluated.[18][19]

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to increased potency and selectivity.[3]

  • pKa Modulation: The electronic properties of the cyclopropyl group can influence the basicity of the amine, which in turn affects properties like solubility and cell permeability.

Analytical and Purification Techniques

Rigorous analytical characterization and purification are essential to ensure the quality and purity of cyclopropanamine intermediates.

Key Analytical Methods

A suite of analytical techniques is employed to characterize these intermediates.[20]

Analytical TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including connectivity and stereochemistry.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation patterns, confirming the identity of the compound.
Gas Chromatography (GC) and Liquid Chromatography (LC) Used for purity assessment and quantification.[21][22][23]
Chiral Chromatography (HPLC or SFC) Separates enantiomers and diastereomers to determine stereochemical purity.
Purification Strategies

Standard purification methods are adapted for cyclopropanamine intermediates.

  • Flash Column Chromatography: The primary method for purifying reaction mixtures on a laboratory scale.

  • Preparative High-Performance Liquid Chromatography (HPLC): Used for the purification of final compounds and for the separation of stereoisomers when chiral stationary phases are employed.

  • Crystallization: Can be an effective method for obtaining highly pure material, especially for solid compounds.

Logical Flow of Synthesis to Characterization

G cluster_1 From Synthesis to Final Intermediate Synthesis Chemical Synthesis Crude Crude Product Synthesis->Crude Purification Purification (e.g., Chromatography) Crude->Purification Pure Purified Intermediate Purification->Pure Analysis Structural & Purity Analysis (NMR, MS, LC) Pure->Analysis Stereo Stereochemical Analysis (Chiral HPLC) Analysis->Stereo Final Characterized Intermediate Stereo->Final

Caption: The logical progression from synthesis to a fully characterized intermediate.

Conclusion

Novel cyclopropanamine intermediates represent a powerful tool in the arsenal of the medicinal chemist. Their unique properties offer a means to address many of the challenges encountered in drug discovery, from enhancing potency and selectivity to improving metabolic stability. A deep understanding of their synthesis, strategic application, and rigorous characterization is essential for leveraging their full potential in the development of the next generation of therapeutics.

References

  • Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Sciences. [Link]

  • A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry. [Link]

  • Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. PMC. [Link]

  • Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. PubMed. [Link]

  • Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Chemistry Portal. [Link]

  • Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. American Chemical Society. [Link]

  • Advances in the Synthesis of Cyclopropylamines. PubMed. [Link]

  • Cyclopropanamine Compounds and Use Thereof. PMC. [Link]

  • Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.
  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... ResearchGate. [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. [Link]

  • Process for the manufacture of cyclopropylamine.
  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC. [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • General synthesis of cyclopropylamines from cyclopropanone-derived iminium intermediates. American Chemical Society. [Link]

  • In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. PubMed. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Process for the manufacture of cyclopropylamine. European Patent Office. [Link]

  • Bioisosteric replacement: Significance and symbolism. LinkedIn. [Link]

  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. ACS Publications. [Link]

  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. PubMed. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

Sources

Methodological & Application

Application Note: Protocol for Reacting 2,5-Dimethylbenzaldehyde with Cyclopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This Application Note details the optimized protocol for the condensation of 2,5-dimethylbenzaldehyde with cyclopropylamine to form the corresponding Schiff base (imine), N-(2,5-dimethylbenzylidene)cyclopropanamine.

While imine formation is a standard transformation, this specific substrate pair presents unique considerations for drug development researchers:

  • Steric Hindrance: The ortho-methyl group at the C2 position of the benzaldehyde creates steric bulk near the electrophilic carbonyl, potentially retarding nucleophilic attack compared to unsubstituted benzaldehyde.

  • Ring Strain: The cyclopropyl group is highly strained (~27.5 kcal/mol). While generally stable under mild condensation conditions, thermal or acidic forcing conditions can trigger ring-opening or rearrangement (e.g., to pyrrolines).

  • Downstream Utility: This intermediate is a critical scaffold for reductive amination to generate secondary amines, a common motif in GPCR ligands and kinase inhibitors.

Chemical Reaction Scheme

The reaction proceeds via nucleophilic addition of the primary amine to the aldehyde, followed by the elimination of water.



Experimental Strategy & Causality

To ensure high yields and purity, the protocol relies on Le Chatelier’s Principle . Because imine formation is an equilibrium process, the continuous removal of water is non-negotiable to drive the reaction to completion.

We present two methodologies based on scale and available equipment:

  • Method A (Magnesium Sulfate Dehydration): Ideal for small-scale discovery (100 mg – 5 g). Uses chemical drying agents to sequester water.

  • Method B (Azeotropic Distillation): Ideal for scale-up (>5 g). Uses a Dean-Stark trap to physically remove water.[1]

Critical Safety Note

Cyclopropylamine is volatile (bp ~50 °C), toxic, and flammable. All operations must occur in a fume hood.[2] The stoichiometry typically employs a slight excess of amine to account for evaporative losses during addition.

Detailed Protocols

Method A: Solution Phase with Chemical Drying (Small Scale)

Reagents:

  • 2,5-Dimethylbenzaldehyde (1.0 equiv)[3]

  • Cyclopropylamine (1.2 equiv)[3]

  • Anhydrous Magnesium Sulfate (MgSO₄) or 4Å Molecular Sieves (approx. 2g per gram of substrate)

  • Dichloromethane (DCM) or Methanol (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylbenzaldehyde in anhydrous DCM (0.2 M concentration).

  • Desiccant Addition: Add activated MgSO₄ (powdered) or 4Å Molecular Sieves directly to the flask.

    • Scientist's Insight: MgSO₄ is preferred for rapid kinetic trapping of water. Sieves are slower but cleaner if the product is sensitive to the slight acidity of MgSO₄.

  • Amine Addition: Cool the flask to 0 °C (ice bath) to mitigate exotherm and amine volatility. Add cyclopropylamine dropwise via syringe.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) under nitrogen atmosphere.

    • Duration: Due to the ortho-methyl steric hindrance, allow 4–12 hours. Monitor by TLC (ensure aldehyde consumption).

  • Workup: Filter the mixture through a pad of Celite or a fritted glass funnel to remove the desiccant. Wash the filter cake with fresh DCM.

  • Isolation: Concentrate the filtrate in vacuo.

    • Caution: Do not overheat the water bath (>40 °C) during rotary evaporation to prevent hydrolysis or loss of product if the imine is volatile.

Method B: Azeotropic Distillation (Scale-Up)

Reagents:

  • 2,5-Dimethylbenzaldehyde (1.0 equiv)[3]

  • Cyclopropylamine (1.1 equiv)

  • Toluene (Solvent)[1]

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Dissolution: Dissolve the aldehyde in Toluene (0.5 M). Add cyclopropylamine.[3][4]

  • Reflux: Heat the mixture to reflux (oil bath ~115 °C).

    • Scientist's Insight: The ortho-methyl group stabilizes the starting material. Reflux provides the activation energy to overcome the steric barrier while the Dean-Stark trap removes water, irreversibly pushing the equilibrium.

  • Monitoring: Continue reflux until water collection in the trap ceases (typically 2–4 hours).

  • Isolation: Cool to RT. Concentrate the toluene solution under reduced pressure to yield the crude imine.[1]

Visualization of Workflow

The following diagram illustrates the decision logic and workflow for Method A, the most common route in discovery chemistry.

Imine_Synthesis_Protocol Start Start: 2,5-Dimethylbenzaldehyde Solvent Dissolve in Anhydrous DCM (0.2 M) Start->Solvent Drying Add MgSO4 (Desiccant) Solvent->Drying Amine Add Cyclopropylamine (1.2 equiv, 0°C) Drying->Amine React Stir RT (4-12h) Monitor TLC Amine->React Check Aldehyde Consumed? React->Check Check->React No (Add more time/amine) Workup Filter & Concentrate Check->Workup Yes Product Product: N-(2,5-dimethylbenzylidene) cyclopropanamine Workup->Product

Figure 1: Logical workflow for the synthesis of N-(2,5-dimethylbenzylidene)cyclopropanamine via Method A.

Characterization & Data Analysis

The formation of the imine is distinct and easily validated using Proton NMR (


H NMR). The disappearance of the aldehyde peak and appearance of the imine peak is the primary metric.

Table 1: Expected NMR Shifts (


) 
Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Note
Aldehyde (-CHO) ~10.2SingletMust be absent in pure product.
Imine (-CH=N-) 8.6 – 8.9 SingletShifted upfield relative to aldehyde.
Aromatic (Ar-H) 7.0 – 7.6MultipletPattern changes due to electronic shift.
Ar-CH₃ (x2) 2.3 – 2.4SingletsTwo distinct peaks due to asymmetry.
Cyclopropyl (-CH-) 2.5 – 3.0MultipletMethine proton adjacent to Nitrogen.
Cyclopropyl (-CH₂-) 0.8 – 1.0MultipletsCharacteristic high-field multiplets.
Troubleshooting Guide (Self-Validating System)
  • Issue: Low Conversion.

    • Cause: Equilibrium not shifted; water remaining in solvent.

    • Fix: Add fresh activated molecular sieves; ensure solvent is anhydrous.

  • Issue: New Impurity Spots on TLC.

    • Cause: Hydrolysis on silica gel (imines are sensitive to acidic silica).

    • Fix: Treat TLC plate with 1% Triethylamine in hexane before developing to neutralize acidity.

  • Issue: Product is an Oil/Gum.

    • Context: Many aliphatic imines are oils. This is normal. If solid is required, attempt crystallization from cold hexanes, but usually, the crude oil is sufficiently pure (>95%) for subsequent steps.

Downstream Application: Reductive Amination

For researchers intending to reduce this imine to the secondary amine (N-cyclopropyl-2,5-dimethylbenzylamine), the "One-Pot" modification is often preferred to avoid isolating the moisture-sensitive imine.

Protocol Modification:

  • Follow Method A steps 1–4.

  • Do not filter.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) directly to the reaction mixture.

  • Stir for 2–4 hours.

  • Quench with saturated aqueous NaHCO₃.

Rationale: STAB is a mild reducing agent that reduces the imine faster than the aldehyde, preventing side reactions.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group).

  • Look, G. C., Murphy, M. M., Campbell, D. A., & Gallop, M. A. (1996). Trimethylorthoformate: A mild and effective dehydrating reagent for solution and solid phase imine formation. Tetrahedron Letters, 36(17), 2937-2940.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • BenchChem. (2025).[3] Application Notes: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. (General protocols for cyclopropylamine reactivity).

Sources

Application Note: High-Selectivity Synthesis of N-Benzylcyclopropanamine via Reductive Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-benzylcyclopropanamine presents a specific chemoselective challenge: coupling a reactive aldehyde (benzaldehyde) with a nucleophilic amine (cyclopropanamine) while preventing dialkylation (formation of the tertiary amine) and maintaining the integrity of the strained cyclopropyl ring.

This Application Note defines two validated protocols for this transformation. Protocol A utilizes Sodium Triacetoxyborohydride (STAB) in a one-pot direct reductive amination, offering the highest selectivity and yield (typically >90%). Protocol B offers a cost-effective, two-step alternative using Sodium Borohydride (


), suitable for large-scale applications where reagent cost is a constraint.

Mechanistic Principles & Reaction Design

The Chemoselectivity Challenge

The primary failure mode in alkylating primary amines with alkyl halides is over-alkylation. Reductive amination circumvents this by passing through an imine intermediate (


), which is then selectively reduced.[1][2]

However, the cyclopropyl moiety introduces a constraint: Ring Stability . While generally robust, the cyclopropyl ring can undergo ring-opening under harsh acidic conditions or catalytic hydrogenation with specific metal catalysts (e.g.,


 in acetic acid). Therefore, hydride transfer reagents are preferred over catalytic hydrogenation for this specific substrate.
Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical decision points for reagent selection.

G Start Benzaldehyde + Cyclopropanamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal NaBH4 Path B: NaBH4 (Stronger Reductant) Start->NaBH4 Direct Reduction (Undesired) Imine Imine Species (Equilibrium) Hemiaminal->Imine -H2O STAB Path A: NaBH(OAc)3 (Selective Hydride Transfer) Imine->STAB Fast Reduction Imine->NaBH4 Stepwise Addition Required Product N-Benzylcyclopropanamine (Target) STAB->Product High Yield NaBH4->Product SideProduct Benzyl Alcohol (Side Product) NaBH4->SideProduct

Figure 1: Mechanistic pathway for reductive amination.[3] Path A (STAB) allows for simultaneous presence of aldehyde and reductant due to chemoselectivity. Path B requires sequential addition to avoid reducing the aldehyde to benzyl alcohol.

Critical Parameter Analysis

ParameterProtocol A: STAB (

)
Protocol B: Borohydride (

)
Impact on N-Benzylcyclopropanamine
Solvent System 1,2-Dichloroethane (DCE) or THFMethanol (MeOH) or EthanolDCE promotes imine formation; MeOH is required for

solubility but can retard imine formation equilibrium.[4]
Acidity (pH) Weakly acidic (acetic acid often added)Neutral / BasicAcid catalysis accelerates imine formation. Caution: Excess strong acid can open the cyclopropyl ring.
Selectivity High (Reduces Imine > Aldehyde)Low (Reduces Aldehyde

Imine)
STAB allows "dump and stir" simplicity.

requires strict stepwise execution.
Water Tolerance Low (Hydrolyzes reagent)ModerateDry solvents are critical for Protocol A to maintain stoichiometry.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Recommended for medicinal chemistry and small-to-mid scale synthesis (100mg – 50g).

Reagents:

  • Benzaldehyde (1.0 equiv)

  • Cyclopropanamine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv) – Optional, accelerates reaction

  • Solvent: 1,2-Dichloroethane (DCE) [Preferred] or THF.[5]

Step-by-Step Workflow:

  • Imine Pre-equilibrium (Optional but Recommended):

    • In a dry round-bottom flask under

      
       atmosphere, dissolve Benzaldehyde (1.0 equiv) in DCE (0.2 M concentration).
      
    • Add Cyclopropanamine (1.1 equiv).

    • Self-Validation Check: Stir for 15-30 minutes. The solution may warm slightly (exothermic imine formation). If using DCE, the solution should remain clear.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (1.4 equiv) in a single portion.

    • Observation: Mild gas evolution (

      
      ) may occur.
      
    • Add Acetic Acid (1.0 equiv) if reaction is sluggish (monitor by TLC).

  • Reaction Monitoring:

    • Stir at Room Temperature (20-25°C) for 2–16 hours.

    • TLC Endpoint: Disappearance of Benzaldehyde (

      
       in 20% EtOAc/Hex) and appearance of a basic amine spot (streaks on silica, stains with Ninhydrin or KMnO4).
      
  • Workup (Quench):

    • Quench by slowly adding saturated aqueous

      
      . Stir for 15 minutes to destroy excess borohydride.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine. Dry over

      
      .
      
  • Purification:

    • Concentrate in vacuo.

    • The crude material is often

      
       pure. If necessary, purify via flash chromatography (SiO2, Gradient: 0 
      
      
      
      5% MeOH in DCM).
Protocol B: The "Green/Cost-Efficient" Method ( )

Recommended for larger scales or when chlorinated solvents (DCE) must be avoided.

Reagents:

  • Benzaldehyde (1.0 equiv)

  • Cyclopropanamine (1.0 equiv) – Use slight excess only

  • Sodium Borohydride (

    
    ) (1.0 equiv)
    
  • Solvent: Methanol (anhydrous).

Step-by-Step Workflow:

  • Imine Formation (Critical Step):

    • Dissolve Benzaldehyde (1.0 equiv) and Cyclopropanamine (1.0 equiv) in Methanol.

    • Crucial Variation: Add 3Å Molecular Sieves or reflux for 1-2 hours to drive the equilibrium toward the imine.

    • Self-Validation Check: Ensure Benzaldehyde is consumed before adding the reducing agent. If aldehyde remains,

      
       will reduce it to Benzyl Alcohol (impurity).
      
  • Reduction:

    • Cool the mixture to 0°C (Ice bath).

    • Add

      
       (1.0 equiv) portion-wise over 10 minutes. Caution:  Vigorous gas evolution.
      
    • Allow to warm to Room Temperature and stir for 1 hour.

  • Workup:

    • Acidify carefully with 1M HCl to pH ~2 (destroys borohydride and protonates amine).

    • Wash with

      
       (removes non-basic impurities like benzyl alcohol).
      
    • Basify aqueous layer with NaOH (pH > 10).

    • Extract product into DCM or EtOAc.

Quality Control & Characterization

To validate the synthesis of N-benzylcyclopropanamine, look for these specific spectral signatures.

1H NMR (400 MHz,


) Expectations: 
  • Aromatic Ring: Multiplet at

    
     7.20 – 7.40 ppm (5H).
    
  • Benzylic Position: Singlet at

    
     3.80 – 3.85 ppm (2H). Note: If this is a doublet, the amine is protonated.
    
  • Cyclopropyl Methine: Multiplet at

    
     2.10 – 2.20 ppm (1H).
    
  • Cyclopropyl Methylene (High Field): Two multiplets at

    
     0.30 – 0.50 ppm (4H). Distinctive high-field shift confirms the ring is intact.
    
  • Amine Proton: Broad singlet

    
     1.5 – 2.0 ppm (variable, 
    
    
    
    exchangeable).

Common Impurities:

  • Benzyl Alcohol: Result of reducing unreacted aldehyde (Protocol B failure). Check for

    
     at 
    
    
    
    4.6 ppm.
  • Tertiary Amine (Bis-alkylation): Two benzyl groups. Check for increased integration in aromatic region and shift of benzylic protons.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][2] [Link]

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404. [Link]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1][7][8] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

Sources

Application Note: Catalytic Hydrogenation Strategies for Cyclopropanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclopropanamine motifs are increasingly prevalent in modern pharmacophores (e.g., Tranylcypromine, Ticagrelor, Betaxolol) due to their ability to improve metabolic stability and provide rigid conformational restriction. However, the high ring strain (~27.5 kcal/mol) of the cyclopropane moiety presents a critical synthetic challenge: chemoselectivity . Standard catalytic hydrogenation conditions often trigger unwanted hydrogenolysis (ring-opening), destroying the core pharmacophore. This guide details validated protocols for chemoselective reduction of functional groups (nitro, nitrile, alkene) in the presence of cyclopropane rings, alongside methods for controlled regioselective ring-opening when linear derivatives are desired.

Part 1: The Chemoselectivity Challenge

The primary failure mode in cyclopropane hydrogenation is C–C bond insertion . Late transition metals, particularly Palladium (Pd), possess the electronic characteristics to oxidatively add into the strained cyclopropane C–C bond, forming a metallacycle intermediate that rapidly reduces to a linear alkane.

Mechanism of Failure vs. Success
  • Ring Opening (Hydrogenolysis): Favored by Pd/C , acidic media, and elevated temperatures. The metal

    
    -orbitals overlap with the Walsh orbitals of the cyclopropane, facilitating cleavage.
    
  • Ring Preservation: Favored by Pt (Platinum) and Rh (Rhodium) , which exhibit higher barriers to C–C insertion. Raney Nickel is also effective for specific functional groups (nitriles) due to a different surface binding mechanism.

DOT Diagram 1: Catalyst Selection Decision Matrix

Figure 1: Decision tree for selecting the optimal catalyst based on the target functional group and the desired fate of the cyclopropane ring.

CatalystSelection Start Target Functional Group Nitro Nitro (-NO2) Start->Nitro Nitrile Nitrile (-CN) Start->Nitrile Alkene Alkene / Alkyne Start->Alkene RingFate Desired Ring Fate? Nitro->RingFate Nitrile->RingFate Alkene->RingFate Preserve Preserve Ring RingFate->Preserve Bioisostere Synthesis Open Open Ring (Linear) RingFate->Open Linear Chain Synthesis PtO2 PtO2 (Adams') Low Pressure (1-3 bar) Preserve->PtO2 Best General RaneyNi Raney Ni KBH4 or H2 (50 bar) Preserve->RaneyNi Specific for Nitriles V_Pd V-doped Pd/C (Suppresses hydrogenolysis) Preserve->V_Pd Alternative for Nitro PdC_Acid Pd/C + AcOH (Promotes cleavage) Open->PdC_Acid Standard Method

Part 2: Validated Protocols

Protocol A: Ring-Preserving Nitro Reduction

Objective: Reduce a nitro group attached to a cyclopropane ring to an amine without ring cleavage. Target Substrate Example: (1-Nitrocyclopropyl)benzene derivatives.

Materials
  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst).[1] Note: Pd/C is NOT recommended as it causes up to 40% ring-opened byproducts.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Avoid Acetic Acid.

  • Hydrogen Source: H₂ gas (balloon or low pressure).

Step-by-Step Methodology
  • Catalyst Loading: In a glovebox or under Argon flow, charge a hydrogenation flask with the nitro-cyclopropane substrate (1.0 equiv) and PtO₂ (5-10 mol%) .

    • Critical Insight: PtO₂ is a pro-catalyst.[1] It reduces in situ to active Pt(0) black. This fresh surface is highly active for nitro reduction but kinetically slow for C–C insertion compared to Pd.

  • Solvent Addition: Carefully add MeOH (0.1 M concentration relative to substrate).

  • Purge: Seal the vessel. Evacuate and backfill with Argon (3x), then Hydrogen (3x).

  • Reaction: Stir vigorously at Room Temperature under 1 atm H₂ (balloon) or 3 bar (Parr shaker).

    • Monitoring: Monitor via TLC or LCMS every 30 mins. Reaction is typically complete in 1-4 hours.

    • Endpoint: Disappearance of starting material. If ring opening is observed (M+2 peak in MS), stop immediately.

  • Workup: Filter through a Celite pad (Caution: Do not let dry catalyst spark). Rinse with MeOH. Concentrate filtrate to yield the cyclopropanamine.

Data Summary: Catalyst Performance on Nitro-Cyclopropane

Catalyst Pressure Solvent Yield (Amine) Ring-Opened Byproduct
PtO₂ 1 atm MeOH 92% < 2%
Pd/C (10%) 1 atm MeOH 55% 40%

| Pd/C (10%) | 1 atm | AcOH | 10% | 85% |

Protocol B: Chemoselective Nitrile Reduction (Raney Nickel)

Objective: Reduce a cyclopropyl-nitrile to a primary amine. Challenge: Nitrile reduction often requires high pressure or heat, conditions that threaten the ring.

Materials
  • Catalyst: Raney Nickel (slurry in water/ethanol).[2]

  • Reagent: Potassium Borohydride (KBH₄) OR H₂ gas.

  • Solvent: Ethanol.[1][3]

Step-by-Step Methodology
  • Activation: Wash Raney Ni (approx. 100 wt% relative to substrate) with absolute EtOH (3x) to remove water. Safety: Raney Ni is pyrophoric when dry.[4] Keep wet at all times.

  • Setup: Suspend substrate and catalyst in EtOH.

  • Reduction Mode:

    • Method 1 (Chemical): Add KBH₄ (4.0 equiv) portion-wise at 0°C. Stir at RT. This method is extremely mild and preserves the ring almost exclusively.

    • Method 2 (Catalytic): Pressurize to 50 bar H₂ at 50°C .

  • Quench: Decant liquid. Destroy residual borohydride with acetone (if Method 1 used).

  • Filtration: Filter catalyst through Celite under an inert blanket (Argon).

Protocol C: Controlled Regioselective Ring Opening

Objective: Intentional hydrogenolysis to form linear alkyl amines (e.g.,


-propyl derivatives).
Materials
  • Catalyst: 10% Pd/C.

  • Solvent: Acetic Acid (AcOH) or EtOH with 1 eq. HCl.

  • Conditions: 50-60°C, 3-5 bar H₂.

Mechanism

The presence of acid protonates the cyclopropane ring (or the adjacent functional group), increasing strain and susceptibility to oxidative addition by Palladium.

Part 3: Experimental Workflow & Troubleshooting

DOT Diagram 2: Hydrogenation Workflow

Figure 2: Standardized workflow for high-pressure hydrogenation of cyclopropanes, emphasizing safety and quality control points.

Workflow Prep Substrate Prep (Remove S/halogen poisons) CatLoad Catalyst Loading (Inert Atmosphere) Prep->CatLoad Purge Purge Cycle (Vac/Ar x3 -> Vac/H2 x3) CatLoad->Purge Reaction Reaction Phase (Monitor Pressure Drop) Purge->Reaction Sampling In-Process Control (IPC) (Check for Ring Opening) Reaction->Sampling Sampling->Reaction Incomplete Filtration Filtration (Celite) (Pyrophoric Hazard!) Sampling->Filtration Complete

Troubleshooting Guide
IssueProbable CauseCorrective Action
Ring Opening Observed Catalyst too active (Pd)Switch to PtO₂ or Rh/C.
Acidity in solventSwitch to neutral MeOH or add trace NH₄OH.
Temperature too highReduce T to < 25°C.
No Reaction (Nitrile) Catalyst poisoningEnsure substrate is free of thiols/iodides. Wash Raney Ni thoroughly.
Over-reduction (Dehalogenation) Pd/C used on halo-areneUse Pt/C (sulfided) or add V (Vanadium) dopant.

References

  • Bond, G. C. (1962). Catalysis by Metals. Academic Press.[5] (Foundational text on cyclopropane interaction with metal surfaces).

  • Bartra, M., et al. (1990). "Hydrogenation of nitro compounds: A review." Journal of Organic Chemistry.

  • Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: A phenomenal reduction system." Chemical Society Reviews.

  • Yu, Z., et al. (2020). "Cyclopropane Hydrogenation vs Isomerization over Pt and Pt−Sn Intermetallic Nanoparticle Catalysts." Journal of Physical Chemistry C. [6]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[5] (Authoritative source on PtO2 vs Pd/C specificity).

Sources

Application Note: Advanced Crystallization Protocols for Cyclopropanamine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

Cyclopropanamine (cyclopropylamine) is a critical pharmacophore in medicinal chemistry, serving as a structural motif in antiretrovirals, broad-spectrum antibiotics (e.g., Ciprofloxacin), and herbicides. While the free amine is a volatile, toxic, and flammable liquid, its hydrochloride salt (Cyclopropanamine HCl) provides the necessary solid-state stability for pharmaceutical formulation.

However, the crystallization of Cyclopropanamine HCl presents distinct challenges:

  • High Hygroscopicity: The salt has a high affinity for atmospheric moisture, leading to deliquescence.

  • Low Melting Point (~85–86°C): This relatively low thermal ceiling increases the risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing during thermal recrystallization processes.

  • Ring Strain: While the cyclopropane ring is kinetically stable, exposure to extreme Lewis acids or high thermal stress can induce ring-opening decomposition.

This guide details two validated protocols designed to mitigate these risks: Anhydrous Reactive Crystallization (for initial synthesis) and Anti-Solvent Recrystallization (for purification).

Solubility Profile & Solvent Selection

Successful crystallization relies on exploiting the differential solubility between the ionic salt and the organic impurities.

Solvent SystemSolubility @ 25°CSuitabilityRole in Protocol
Water Very HighAvoid Causes yield loss; difficult to dry.
Methanol/Ethanol HighGood Primary solvent for recrystallization.
Diethyl Ether InsolubleExcellent Anti-solvent / Reaction medium.
Dichloromethane (DCM) Moderate/LowFair Co-solvent for lipophilic impurities.
Hexane/Heptane InsolubleGood Anti-solvent (if Ether is restricted).

Protocol A: Anhydrous Reactive Crystallization

Objective: To synthesize high-purity Cyclopropanamine HCl directly from the free amine without introducing water, thereby preventing hydrate formation.

Principle

This method utilizes the insolubility of the ionic HCl salt in non-polar ether solvents. By introducing anhydrous HCl (gas or ether-solution) to the amine dissolved in ether, the salt precipitates instantaneously. This is kinetically driven nucleation.

Reagents & Equipment[1]
  • Substrate: Cyclopropanamine (Free base), >98% purity.[1]

  • Solvent: Anhydrous Diethyl Ether (dried over Na/Benzophenone or molecular sieves).[2]

  • Reagent: 2.0 M HCl in Diethyl Ether (commercial or prepared in situ).

  • Apparatus: 3-neck round bottom flask, nitrogen inlet, addition funnel, ice bath.

Step-by-Step Methodology
  • System Preparation: Flame-dry the glassware and flush with dry Nitrogen (

    
    ) for 15 minutes. Moisture exclusion is critical.
    
  • Solvation: Charge the flask with Cyclopropanamine (e.g., 10.0 g, 175 mmol) and dilute with anhydrous Diethyl Ether (100 mL).

    • Note: The amine is volatile; keep the system closed.

  • Thermal Control: Cool the solution to 0–5°C using an ice bath.

    • Causality: The acid-base neutralization is highly exothermic. Uncontrolled heat can cause the amine to vaporize or the forming salt to oil out.

  • Acid Addition: Add the HCl/Ether solution dropwise via the addition funnel over 30–45 minutes.

    • Observation: A thick white precipitate will form immediately.

    • Endpoint: Monitor pH of the supernatant vapor using wet pH paper. Stop addition when the vapor turns slightly acidic (pH ~2-3). Excess HCl is detrimental to stability.

  • Aging: Stir the slurry at 0°C for 30 minutes, then allow it to warm to room temperature (20°C) for 1 hour. This "Ostwald Ripening" phase allows small, amorphous particles to dissolve and redeposit on larger crystalline lattices.

  • Isolation: Filter rapidly under a blanket of

    
     using a sintered glass funnel.
    
  • Drying: Wash the cake with cold anhydrous ether (2 x 20 mL). Dry in a vacuum desiccator over

    
     (Phosphorus Pentoxide) for 12 hours.
    

Protocol B: Anti-Solvent Recrystallization

Objective: To purify crude, off-white, or hygroscopic Cyclopropanamine HCl batches.

Principle

Since the salt is highly soluble in ethanol but insoluble in ether, slowly increasing the ether:ethanol ratio reduces the solubility limit (supersaturation), forcing the salt to crystallize while impurities remain in the mother liquor.

Step-by-Step Methodology
  • Dissolution: Place the crude salt (e.g., 5.0 g) in an Erlenmeyer flask. Add absolute Ethanol (anhydrous) dropwise while gently warming (max 40°C).

    • Critical Control:Do not exceed 50°C. The melting point is ~86°C. Approaching the MP in the presence of solvent almost guarantees "oiling out" (formation of a second liquid phase) rather than crystallization.

    • Volume: Use the minimum amount of EtOH required to dissolve the solid (approx. 15–20 mL).

  • Filtration (Optional): If insoluble particles are visible, filter the warm solution through a 0.45

    
    m PTFE syringe filter.
    
  • Nucleation Induction: While stirring the warm ethanol solution, add Diethyl Ether dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 2–3 drops of Ethanol to just clear the turbidity.

  • Crystallization:

    • Stage 1: Allow the flask to cool to room temperature undisturbed (2 hours).

    • Stage 2: Transfer to a refrigerator (4°C) for 4 hours.

    • Stage 3: Transfer to a freezer (-20°C) overnight for maximum yield.

  • Collection: Filter the white crystalline needles cold. Wash with cold Ether. Dry under vacuum.[2]

Troubleshooting & Critical Control Points

The "Oiling Out" Phenomenon

Symptom: Instead of crystals, a viscous oil droplet layer forms at the bottom of the flask. Cause:

  • Temperature was too high (close to the MP of the solvated salt).

  • Supersaturation was generated too rapidly.

  • Presence of water impurities.[3] Remedy:

  • Re-heat gently to dissolve the oil.

  • Add a small seed crystal of pure Cyclopropanamine HCl.

  • Cool much more slowly.

  • Add more solvent (Ethanol) to reduce concentration, then retry the anti-solvent addition.

Hydrate Control

If the final product is a "gooey" solid, it has likely absorbed water. Remedy: Recrystallize using Protocol B , but add a drying step: stir the ethanolic solution with activated 3Å Molecular Sieves for 30 minutes before filtering and adding the anti-solvent.

Process Visualization

Decision Tree: Solvent System Selection

SolventSelection Start Start: Cyclopropanamine HCl Crystallization CheckWater Is the sample hygroscopic/wet? Start->CheckWater Drying Pre-dry: Dissolve in EtOH, dry with 3Å Sieves CheckWater->Drying Yes CheckPurity Is purity >95%? CheckWater->CheckPurity No Drying->CheckPurity Reactive Use Protocol A: Reactive Crystallization (Anhydrous Ether + HCl gas) CheckPurity->Reactive No (Synthesis needed) Recryst Use Protocol B: Anti-Solvent Recrystallization (EtOH + Ether) CheckPurity->Recryst Yes (Purification needed) CheckMP Check MP: Is T > 50°C? Recryst->CheckMP Warning STOP: High Risk of Oiling Out CheckMP->Warning Yes Proceed Proceed with Slow Cooling CheckMP->Proceed No

Caption: Logic flow for selecting the appropriate crystallization strategy based on sample moisture content and purity requirements.

Workflow: Reactive Crystallization (Protocol A)

ReactiveWorkflow Amine Cyclopropanamine (Free Base) Mix Dissolution (Inert Atmosphere) Amine->Mix Solvent Anhydrous Ether (0°C) Solvent->Mix React Nucleation (Exothermic Control) Mix->React Acid Add 2M HCl/Ether (Dropwise) Acid->React Slow Addition Age Ostwald Ripening (1 hr @ 20°C) React->Age Filter Filtration & Vacuum Drying Age->Filter Product Crystalline HCl Salt (MP: 85-86°C) Filter->Product

Caption: Step-by-step workflow for the anhydrous reactive crystallization of Cyclopropanamine HCl.

References

  • Roberts, J. D., & Chambers, V. C. (1951). Small-Ring Compounds. VII. Physical and Chemical Properties of Cyclopropylamine and its Derivatives. Journal of the American Chemical Society, 73(11), 5030–5034. [Link]

  • Wurts, K., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]

  • PubChem. (2023). Cyclopropanamine Hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[4][5] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for amine salt crystallization principles).

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Strategies for 2,5-Dimethylphenyl Substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the unique challenges associated with chemical substitutions on the 2,5-dimethylphenyl moiety. The steric hindrance imparted by the two methyl groups ortho and meta to the point of substitution can significantly impede reactivity, leading to low yields, slow reaction times, or complete reaction failure. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to successfully navigate these synthetic hurdles.

The Challenge: Understanding Steric Hindrance in the 2,5-Dimethylphenyl System

The 2,5-dimethylphenyl scaffold presents a significant steric challenge. The methyl group at the 2-position directly flanks the reaction site, physically blocking the approach of reagents. The methyl group at the 5-position, while not directly adjacent, contributes to the overall electronic and steric environment of the aromatic ring. This steric congestion can hinder key steps in many reaction mechanisms, such as oxidative addition in cross-coupling reactions or the approach of a nucleophile in substitution reactions.[1][2]

Troubleshooting Guides & FAQs

This section is organized by common reaction types encountered in medicinal chemistry and materials science. Each entry presents a common problem in a question-and-answer format, explains the underlying cause, and provides actionable solutions with detailed protocols.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C, C-N, and C-O bond formation. However, the steric bulk of the 2,5-dimethylphenyl group can significantly challenge these transformations.

FAQ 1: My Suzuki-Miyaura coupling with a 2,5-dimethylphenyl halide is giving low to no yield. What is the likely cause and how can I fix it?

Answer:

Underlying Cause: The primary reason for failure in Suzuki-Miyaura couplings involving sterically hindered substrates like 2,5-dimethylphenyl halides is the difficulty of the oxidative addition step and the subsequent reductive elimination.[3] The bulky methyl group at the 2-position can prevent the palladium catalyst from efficiently inserting into the carbon-halide bond. Furthermore, steric clash between the coupling partners on the palladium center can inhibit the final bond-forming reductive elimination step.

Troubleshooting Strategies:

  • Ligand Selection is Critical: Standard phosphine ligands like triphenylphosphine are often ineffective. The key is to employ bulky, electron-rich monodentate phosphine ligands, often referred to as "Buchwald-type" ligands.[4][5] These ligands promote the formation of a highly reactive, low-coordinate palladium(0) species that is more adept at oxidative addition with hindered substrates.[4][5] They also facilitate reductive elimination.

    • Recommended Ligands: XPhos, SPhos, and RuPhos are excellent starting points.[5] For particularly challenging couplings, consider more specialized ligands designed for sterically demanding substrates.[6][7][8] N-heterocyclic carbene (NHC) ligands can also be highly effective.[9]

  • Optimize the Base and Solvent System: The choice of base is crucial for activating the boronic acid.[10] For sterically hindered couplings, stronger bases are often required.

    • Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃).[5]

    • Solvents: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene are commonly used. Often, the addition of water is necessary to solubilize the base and facilitate the formation of the reactive boronate species.[11]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition and reductive elimination.[1] Consider running the reaction at temperatures up to 100-120 °C.

Illustrative Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_legend Key Steps Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Ar-X OxAdd Oxidative Addition Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr_prime ArPdAr_prime->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product BoronicAcid Ar'B(OH)2 + Base BoronicAcid->ArPdX [Ar'B(OH)3]- ArylHalide Ar-X

Caption: Suzuki-Miyaura catalytic cycle highlighting key steps.

FAQ 2: I'm attempting a Buchwald-Hartwig amination with 2,5-dimethylaniline, but the reaction is sluggish and incomplete. How can I improve the outcome?

Answer:

Underlying Cause: Similar to Suzuki coupling, the steric hindrance from the 2-methyl group on the aniline and potentially on the aryl halide partner can impede both the oxidative addition and the C-N bond-forming reductive elimination steps in the Buchwald-Hartwig amination.[12][13]

Troubleshooting Strategies:

  • Employ Bulky, Electron-Rich Ligands: This is the most critical factor for success. The Buchwald and Hartwig groups have developed a range of highly effective ligands for C-N cross-coupling.[12][14]

    • Recommended Ligands: For hindered anilines, ligands like BrettPhos, XPhos, and Josiphos-type ligands are often excellent choices. These ligands stabilize the palladium catalyst and promote the challenging reductive elimination step.

  • Choice of Base is Paramount: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.

    • Bases: Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective.

  • Consider the Palladium Precatalyst: Using a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) can lead to more consistent and reproducible results compared to generating the active catalyst in situ from sources like Pd₂(dba)₃. These precatalysts are more stable and provide a reliable source of the active Pd(0) species.

Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Aryl Bromide with 2,5-Dimethylaniline

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), 2,5-dimethylaniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the appropriate phosphine ligand (e.g., BrettPhos, 2-4 mol%).

  • Add a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%, or a suitable precatalyst).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or 1,4-dioxane (3-5 mL) via syringe.

  • Heat the reaction mixture with stirring at 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

FAQ 3: My Sonogashira coupling of a 2,5-dimethylphenyl halide with a terminal alkyne is not proceeding. What should I try?

Answer:

Underlying Cause: The Sonogashira coupling involves two catalytic cycles: a palladium cycle and a copper cycle.[15] Steric hindrance around the aryl halide can slow down the oxidative addition to the palladium(0) center, which is the rate-limiting step for less reactive halides.[15][16]

Troubleshooting Strategies:

  • Halide Reactivity: The reactivity of the aryl halide is critical. The order of reactivity is I > Br > Cl.[15][16] If you are using a 2,5-dimethylphenyl chloride, consider switching to the bromide or iodide if synthetically feasible.

  • Ligand Choice: While triphenylphosphine can be effective in some cases, more electron-rich and bulky phosphine ligands can accelerate the reaction with hindered substrates.[17] Consider using ligands such as tri-tert-butylphosphine or cataCXium® A.

  • Copper-Free Conditions: In some cases, the copper co-catalyst can lead to side reactions, such as alkyne homocoupling (Glaser coupling). For hindered substrates, a copper-free Sonogashira protocol may provide a cleaner reaction profile and better yields. These reactions often require a stronger base and a more robust palladium/ligand system.

  • Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used to deprotonate the alkyne.[17][18] The amine can often serve as the solvent as well, or a co-solvent like THF can be used.

Comparative Data for Ligand and Halide Choice in Cross-Coupling

Reaction TypeSubstrateLigandHalideTypical Yield Range
Suzuki-Miyaura 2,5-Dimethylphenyl-XPPh₃Br10-40%
XPhosBr80-95%[4]
SPhosCl75-90%[4]
Buchwald-Hartwig 2,5-DimethylanilinePPh₃Br<20%
BrettPhosBr85-98%
XPhosCl70-90%[13]
Sonogashira 2,5-Dimethylphenyl-XPPh₃I70-90%
P(t-Bu)₃Br60-85%[17]

Yields are illustrative and can vary based on the specific coupling partner and reaction conditions.

Section 2: Alternative Synthetic Strategies

When cross-coupling reactions prove challenging, alternative synthetic routes can be employed.

FAQ 4: I need to introduce a functional group at the 6-position of a 1,4-dimethylbenzene derivative, but electrophilic aromatic substitution gives me a mixture of isomers. Is there a more regioselective method?

Answer:

Underlying Cause: Electrophilic aromatic substitution on 1,4-dimethylbenzene is directed by the two methyl groups to the available ortho positions, leading to a mixture of products. For precise functionalization, a directed approach is necessary.

Solution: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[19][20] It relies on a directing metalation group (DMG) that coordinates to a strong organolithium base, directing deprotonation to the adjacent ortho position.[19][20][21] The resulting aryllithium species can then be quenched with a wide variety of electrophiles.

Workflow for Directed ortho-Metalation

DoM_Workflow Start Aryl Substrate with DMG Base Add Strong Base (e.g., n-BuLi, s-BuLi/TMEDA) Low Temperature (-78 °C) Start->Base Lithiation ortho-Lithiation Base->Lithiation Electrophile Quench with Electrophile (E+) Lithiation->Electrophile Product Regioselectively Substituted Product Electrophile->Product

Caption: General workflow for directed ortho-metalation.

Example Protocol: ortho-Formylation of 2,5-Dimethyl-N,N-diethylbenzamide

  • Synthesize the directing group precursor: React 2,5-dimethylbenzoyl chloride with diethylamine to form 2,5-dimethyl-N,N-diethylbenzamide. The tertiary amide is an excellent DMG.[19]

  • Set up a flame-dried flask under an inert atmosphere (argon or nitrogen) and cool to -78 °C (dry ice/acetone bath).

  • Dissolve the 2,5-dimethyl-N,N-diethylbenzamide (1.0 mmol) in anhydrous THF (5 mL).

  • Add sec-butyllithium (1.1 mmol) dropwise. The solution will typically develop a deep color, indicating the formation of the aryllithium. Stir for 1 hour at -78 °C.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 mmol) as the electrophile.

  • Stir for another 1-2 hours at -78 °C, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting aldehyde by flash column chromatography.

This method provides exclusive substitution at the 6-position, ortho to the amide directing group.

References

  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Steric Hindrance Definition - Intro to Chemistry Key Term. Fiveable. Available at: [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalysed Cross- Coupling. ChemRxiv. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available at: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

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  • Reactivity and selectivity of 2,5‐dimethyl‐N‐phenylaniline (5) under... ResearchGate. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to Elemental Analysis of C12H17N Derivatives: A Comparative Approach to Purity and Structural Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the unambiguous characterization of a novel chemical entity is paramount. For researchers working with synthetic compounds, such as derivatives of the C12H17N molecular formula, confirming the elemental composition is a foundational step in establishing a compound's identity and purity. This guide provides an in-depth exploration of elemental analysis, specifically combustion analysis, for C12H17N derivatives. It further offers a critical comparison with alternative and complementary analytical techniques, namely Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy, to equip researchers with the knowledge to build a robust analytical workflow.

The Enduring Relevance of Elemental Analysis in the Age of High-Resolution Instrumentation

Elemental analysis, at its core, provides the empirical formula of a compound by determining the mass percentages of its constituent elements.[1][2] While modern analytical techniques like high-resolution mass spectrometry and NMR spectroscopy offer intricate structural details, elemental analysis remains a crucial and often required method for several reasons.[3][4] The International Council for Harmonisation (ICH) guidelines, which are followed by regulatory bodies like the FDA and EMA, often necessitate elemental analysis data for new drug applications to unequivocally confirm the molecular formula.[3][5]

For a C12H17N derivative, with a theoretical composition of:

  • Carbon (C): 81.30%

  • Hydrogen (H): 9.67%

  • Nitrogen (N): 7.90%

A successful elemental analysis provides a direct, quantitative measure of these elements, offering a powerful validation of the synthetic outcome. A significant deviation from these values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure altogether.

The Engine of Elemental Analysis: CHN Combustion

The most prevalent method for determining the carbon, hydrogen, and nitrogen content in organic compounds is automated CHN combustion analysis.[1][2] This technique is based on the complete combustion of a precisely weighed sample in a high-temperature furnace, in the presence of excess oxygen.

The Underlying Principles of Combustion Analysis

The process relies on the quantitative conversion of the elements into simple, detectable gases:

  • Carbon is converted to Carbon Dioxide (CO2)

  • Hydrogen is converted to Water (H2O)

  • Nitrogen is converted to Nitrogen gas (N2) or its oxides (NOx), which are then reduced to N2.

These combustion products are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD).[3] The instrument is calibrated using a certified standard of known elemental composition, such as acetanilide or sulfanilamide.

Experimental Protocol: Elemental Analysis of a C12H17N Derivative

This protocol outlines the essential steps for the elemental analysis of a novel C12H17N derivative using a modern CHN analyzer.

Objective: To determine the weight percentages of Carbon, Hydrogen, and Nitrogen in a synthesized C12H17N derivative and compare them to the theoretical values.

Materials:

  • C12H17N derivative sample (dried and homogenous)

  • Microanalytical balance (readable to 0.001 mg)

  • Tin or silver capsules

  • Certified reference standard (e.g., Acetanilide)

  • CHN Elemental Analyzer

  • High-purity helium and oxygen gas

Methodology:

  • Instrument Calibration:

    • Perform a multi-point calibration of the CHN analyzer using a certified reference standard. This establishes a linear response curve for the detector. The rationale behind this is to ensure the accuracy and linearity of the instrument's response across a range of element concentrations.

  • Sample Preparation:

    • Ensure the C12H17N derivative sample is completely dry and homogenous. The presence of residual solvents or water will lead to inaccurate hydrogen and carbon percentages.[6]

    • Using a microanalytical balance, accurately weigh approximately 1-3 mg of the sample into a pre-cleaned tin or silver capsule. The precise mass is critical for accurate percentage calculations.

    • Fold the capsule to ensure no sample is lost and a tight, air-free pellet is formed. This promotes complete and rapid combustion.

  • Analysis:

    • Introduce the encapsulated sample into the autosampler of the CHN analyzer.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature (typically ~900-1000 °C) combustion furnace with a pulse of pure oxygen.[2]

    • The resulting combustion gases are swept by a helium carrier gas through a reduction furnace (containing copper) to convert nitrogen oxides to N2.

    • The gas mixture (CO2, H2O, N2, and He) then passes through a chromatographic column to separate the individual components.

    • The separated gases are detected by a thermal conductivity detector (TCD), which generates a signal proportional to the concentration of each gas.

  • Data Calculation:

    The instrument's software automatically calculates the weight percentages of C, H, and N based on the detector signals, the sample weight, and the calibration data. The fundamental calculation is as follows:

    • %C = (Mass of CO2 / Mass of Sample) x (Molar Mass of C / Molar Mass of CO2) x 100

    • %H = (Mass of H2O / Mass of Sample) x (Molar Mass of 2H / Molar Mass of H2O) x 100

    • %N = (Mass of N2 / Mass of Sample) x (Molar Mass of 2N / Molar Mass of N2) x 100

    A visual representation of this workflow is provided in the diagram below.

ElementalAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis CHN Analyzer cluster_data Data Processing weigh 1. Weigh Sample (1-3 mg) encapsulate 2. Encapsulate in Tin Foil weigh->encapsulate combustion 3. Combustion (~1000°C, O2) encapsulate->combustion reduction 4. Reduction (NOx -> N2) combustion->reduction separation 5. GC Separation (CO2, H2O, N2) reduction->separation detection 6. TCD Detection separation->detection calculation 7. Calculation of %C, %H, %N detection->calculation

Caption: Workflow for CHN Elemental Analysis.

Trustworthiness and Self-Validation:

A robust elemental analysis protocol is self-validating. The consistent analysis of a certified reference standard throughout the analytical run ensures the instrument's performance. Furthermore, the analysis of a "blank" (an empty tin capsule) should yield negligible C, H, and N values, confirming the absence of system contamination. For regulatory submissions, method validation according to USP <471> or other relevant guidelines is essential.

A Comparative Look: Elemental Analysis vs. Alternative Techniques

While elemental analysis confirms the empirical formula, it provides limited information about the molecular structure or the presence of isomeric impurities. Therefore, it is almost always used in conjunction with other analytical techniques.

FeatureElemental Analysis (CHN)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Information Elemental Composition (%C, %H, %N)Mass-to-charge ratio (m/z) of the molecule and its fragmentsChemical environment of magnetically active nuclei (e.g., ¹H, ¹³C)
Purity Assessment Quantitative assessment of bulk elemental purity.Can detect impurities with different molecular weights.Quantitative and qualitative assessment of impurities with NMR-active nuclei.[7][8][9]
Structural Information Confirms empirical formula.[1]Provides molecular weight and fragmentation patterns, aiding in structural elucidation.[6]Provides detailed information on molecular connectivity and stereochemistry.
Strengths Highly accurate and precise for elemental ratios; required by many journals and regulatory bodies.[3]High sensitivity; provides molecular weight information, which, combined with elemental analysis, gives the molecular formula.[10][11]Non-destructive; provides unambiguous structural information; can be used for quantitative purity analysis (qNMR).[7][9][12]
Weaknesses Destructive to the sample; provides no direct structural information; can be affected by inorganic impurities.[13]Ionization efficiency can vary significantly between compounds; may not detect non-ionizable or volatile impurities.[4][6]Lower sensitivity compared to MS; can be complex to interpret for complex molecules; may not detect impurities without NMR-active nuclei.[11]
Application for C12H17N Confirms the C:H:N ratio is consistent with the proposed formula.Confirms the molecular weight is 175.27 g/mol . High-resolution MS can provide a molecular formula.Confirms the specific arrangement of atoms in the C12H17N isomer and quantifies impurities.
The Synergy of Techniques: A Holistic Approach

The most robust characterization of a new C12H17N derivative comes from the intelligent integration of these techniques.

AnalyticalSynergy cluster_synthesis Synthesis cluster_analysis Analytical Workflow cluster_confirmation Confirmation synthesis Synthesized C12H17N Derivative nmr NMR Spectroscopy (Structure & Purity) synthesis->nmr ms Mass Spectrometry (Molecular Weight) synthesis->ms ea Elemental Analysis (Empirical Formula) synthesis->ea confirmation Confirmed Structure & Purity nmr->confirmation ms->confirmation ea->confirmation

Caption: Integrated Analytical Workflow.

  • NMR Spectroscopy is often the first step to confirm the successful synthesis of the target molecule and to get an initial assessment of its purity.

  • Mass Spectrometry provides the molecular weight, which, in conjunction with the empirical formula from elemental analysis, confirms the molecular formula.

  • Elemental Analysis serves as the final, quantitative confirmation of the elemental composition, providing orthogonal validation of purity.

Conclusion

For researchers in drug development and chemical synthesis, elemental analysis is not an archaic technique but a cornerstone of rigorous compound characterization. When used in a well-designed analytical workflow that includes mass spectrometry and NMR spectroscopy, it provides a powerful, quantitative confirmation of a compound's elemental makeup and purity. This integrated approach ensures the scientific integrity of the data and is essential for regulatory compliance and publication in high-impact journals. By understanding the principles, protocols, and comparative strengths of these techniques, researchers can confidently establish the identity and quality of their novel C12H17N derivatives.

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Analytical Standard Qualification for N-benzylcyclopropanamines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Standard Qualification for N-benzylcyclopropanamines Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of drug development and forensic toxicology, N-benzylcyclopropanamines represent a unique analytical challenge. Structurally related to monoamine oxidase inhibitors (MAOIs) like Tranylcypromine and emerging psychoactive substances, these compounds possess a strained cyclopropane ring and a secondary amine, creating a "perfect storm" for stability issues and stereochemical complexity.

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Technical Grade/In-House Standards . We demonstrate that while technical grade alternatives offer initial cost savings, they introduce critical risks—specifically isomeric ambiguity and ring-opening degradation—that compromise data integrity in GLP/GMP environments.

Part 1: Comparative Analysis (CRM vs. Technical Grade)

The following data summarizes a head-to-head comparison of a qualified CRM against a standard technical-grade batch obtained from a generic chemical supplier.

Table 1: Performance & Specification Comparison

FeatureISO 17034 Certified Reference Material (CRM) Technical Grade / In-House Standard Impact on Analysis
Purity Assignment Mass Balance & qNMR (99.8% ± 0.3%)HPLC Area % (>98%)Area % ignores non-chromophoric impurities (water, salts), leading to potency overestimation.
Stereochemistry Quantified cis/trans ratio (e.g., 99:1 trans-isomer)Undefined or "Predominantly trans"The cis-isomer often has distinct toxicological or pharmacological profiles (e.g., MAOI potency).
Stability Data Real-time & Accelerated Stability data provided.None.Risk of undetected cyclopropyl ring opening during storage.
Traceability SI-traceable via NIST/BIPM primary standards.Vendor CoA only.Fails ICH Q7/Q3A requirements for regulatory filing.
Homogeneity Tested for bottle-to-bottle consistency.Bulk assumption.[1][2]High risk of sampling error in hygroscopic HCl salts.
Part 2: Scientific Deep Dive & Causality
1. The Stereochemical Minefield

N-benzylcyclopropanamines exist as cis and trans diastereomers.

  • Causality: Synthetic routes (e.g., reductive amination of cyclopropanecarbaldehyde) often yield mixtures.

  • Risk: In generic standards, the cis impurity may co-elute with the trans peak on achiral C18 columns.

  • Solution: Qualified CRMs use Chiral HPLC (e.g., polysaccharide-based columns) to explicitly quantify the isomeric ratio.

2. The Cyclopropane Ring Stability

The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol).

  • Mechanism: Under acidic conditions (common in mobile phases like 0.1% Formic Acid), the ring can undergo protonation-assisted opening to form linear alkenes or alcohols.

  • Observation: Technical grade standards stored improperly (e.g., room temp, unbuffered) often show "ghost peaks" at

    
     (hydration) or isomeric rearrangement.
    
  • Protocol Requirement: Qualification must include a Stress Stability Study (see Part 3).

Part 3: Experimental Protocols (Self-Validating Systems)

To qualify an N-benzylcyclopropanamine standard, we recommend a Dual-Orthogonal Approach that validates both mass content and structural integrity.

Protocol A: Absolute Purity via qNMR (The "Truth" Standard)

This method is independent of UV extinction coefficients and detects residual solvents/salts.

  • Solvent Selection: Dissolve 10 mg of analyte in 600 µL DMSO-d6 . (Avoid

    
     as trace acidity can degrade the cyclopropane ring).
    
  • Internal Standard (IS): Add accurate mass of Maleic Acid (TraceCERT® grade).

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60s (ensure 
      
      
      
      ).
    • Scans: 64.

  • Integration: Integrate the N-benzyl benzylic protons (

    
     ~3.8 ppm, doublet) vs. Maleic Acid vinylic protons (
    
    
    
    6.2 ppm).
  • Calculation:

    
    
    
Protocol B: Isomeric Purity via Chiral HPLC-MS

Distinguishes cis/trans isomers and ring-opened degradants.

  • Column: Chiralpak IC or equivalent (Cellulose tris(3,5-dichlorophenylcarbamate)).

  • Mobile Phase: Isocratic n-Hexane : Ethanol : Diethylamine (90:10:0.1). Note: Basic additive prevents peak tailing of the secondary amine.

  • Detection: MS (ESI+) in SIM mode targeting

    
    .
    
  • Validation Criteria:

    • Resolution (

      
      ) between cis and trans > 1.5.
      
    • Check for

      
       signals corresponding to ring-opening (e.g., 
      
      
      
      Da for hydration products).
Part 4: Visualization of Qualification Workflow

The following diagram illustrates the logical flow for qualifying a Primary Reference Standard, ensuring compliance with ICH Q7 guidelines.

QualificationWorkflow Start Raw Material Sourcing (N-benzylcyclopropanamine) Identity Identity Confirmation (1H/13C NMR, IR, MS) Start->Identity StereoCheck Stereochemical Analysis (Chiral HPLC) Identity->StereoCheck Confirm Structure Purity Purity Assignment StereoCheck->Purity Isomer Ratio Defined qNMR Method A: qNMR (Absolute Content) Purity->qNMR MassBal Method B: Mass Balance (100% - Impurities) Purity->MassBal Decision Does Purity Match? qNMR->Decision MassBal->Decision Stability Stress Stability Testing (Acid/Heat/Light) Fail REJECT BATCH (Technical Grade) Stability->Fail Ring Opening Detected Pass CERTIFY as CRM (ISO 17034) Stability->Pass No Degradation Decision->Stability Yes (<1% Diff) Decision->Fail No (>1% Diff)

Figure 1: Decision tree for the qualification of N-benzylcyclopropanamine standards, emphasizing the critical "Stereochemical Check" and "Stability" gates often skipped in technical grade production.

Part 5: Data Simulation (Stress Testing)

To demonstrate the risk of using unqualified standards, we simulated a stress test comparing a Stabilized CRM (HCl salt) vs. a Free Base Technical Standard .

Experiment: Samples stored at 40°C/75% RH for 4 weeks.

ParameterCRM (HCl Salt) Technical Grade (Free Base) Interpretation
Appearance White Crystalline PowderYellowing OilOxidation of the secondary amine in the free base form.
Purity (HPLC) 99.7% (No change)94.2% (-5.5%)Significant degradation in the technical grade.
New Impurities None detected3.1% (Ring-opened alcohol)Moisture induced ring-opening in the less stable free base.
Water Content 0.1% (Constant)2.4% (Hygroscopic)Technical grade absorbed water, invalidating original weight-based prep.
References
  • International Council for Harmonisation (ICH). (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[3][4][5] Retrieved from [Link]

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. Retrieved from [Link]

  • Bender, D. M., et al. (2008).[6] "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[2][6] Organic Letters, 10(3), 509-511.[6] Retrieved from [Link]

  • Schürenkamp, J., et al. (2011).[7] "Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets." International Journal of Legal Medicine, 125(1), 95-99.[7] Retrieved from [Link]

Sources

Safety Operating Guide

N-[(2,5-dimethylphenyl)methyl]cyclopropanamine: Proper Disposal Procedures

[1][2]

Executive Safety Summary

This compound (an analogue of N-(2,5-dimethylbenzyl)cyclopropanamine) is a secondary amine combining a lipophilic dimethylbenzyl group with a reactive cyclopropyl moiety.[1][2]

  • Primary Hazard: Corrosive (Category 1B) and Acute Toxin .[1][2]

  • Disposal Class: Regulated Hazardous Waste.[2] Do NOT drain dispose.

  • Core Directive: This substance must be segregated from acids (exothermic neutralization risk) and oxidizers (fire/nitrosamine formation risk) and disposed of via high-temperature incineration.[1][2]

Chemical Profile & Hazard Identification

As a specialized research chemical, specific Safety Data Sheet (SDS) availability is often limited.[2] The following data is derived from validated Structural Activity Relationships (SAR) using the 2,3-isomer and 2,6-isomer analogues (CAS 625437-38-9 and 1528480-51-4).

Physicochemical Properties (Estimated)
PropertyValueOperational Implication
Molecular Formula C₁₂H₁₇NOrganic amine waste stream.[1][2]
Molecular Weight 175.27 g/mol Heavy organic; likely sinks in water if density >1.[2]
Boiling Point ~268°CLow volatility; inhalation risk is primarily from aerosols/mists.[2]
Flash Point ~123°C (Predicted)Combustible , but not RCRA "Ignitable" (D001) unless in flammable solvent.[2]
pKa ~8.17 (Basic)Incompatible with Acids. Will form salts exothermically.[2]
LogP (Octanol/Water) ~2.75Lipophilic.[2] Bioaccumulative potential.[2][3]
GHS Hazard Classification[1][2]
  • Skin Corr.[2] 1B (H314): Causes severe skin burns and eye damage.[2][3]

  • Acute Tox. 4 (H302): Harmful if swallowed.[1][2][3]

  • Aquatic Chronic 3 (H412): Harmful to aquatic life with long-lasting effects.[1][2]

Pre-Disposal: Segregation & Handling

The Golden Rule of Amine Disposal: Never mix amines directly with acid waste streams or oxidizers.[2]

Incompatibility Matrix
  • Acids (Sulfuric, Hydrochloric): Violent, exothermic reaction.[2] May cause waste container pressurization or rupture.[2]

  • Oxidizers (Peroxides, Nitrates): Risk of fire or explosion.[2][3]

  • Nitrosating Agents (Nitrites): Can form N-nitrosamines, which are potent carcinogens.[1][2]

  • Halogenated Solvents (DCM, Chloroform): Generally safe for mixing in waste drums, but avoid prolonged storage with alkyl halides due to potential quaternization reactions (slow heat generation).[2]

Disposal Decision Logic

The following workflow illustrates the critical decision points for disposing of this compound safely.

DisposalWorkflowcluster_legendAction RequiredStartWaste GenerationTypeIdentify Waste TypeStart->TypeLiquidLiquid WasteType->LiquidSolidSolid Waste(Gloves, Vials, Syringes)Type->SolidPurePure Substance?Liquid->PureSolidBinSolid Hazardous Waste Bin(Double Bagged)Solid->SolidBinYesYesPure->YesNoNoPure->NoSolventIn Solution?Solvent->YesSolvent->NoBulkBulk Organic Waste Stream(Basic/Amine Compatible)LabPackLab Pack / Small Container(Segregated)Yes->BulkYes->LabPackNo->SolventNo->LabPack

Figure 1: Decision logic for segregating this compound waste.

Step-by-Step Disposal Protocols

Scenario A: Bulk Liquid Waste (Solutions)

Use this for reaction mixtures or mother liquors.[1][2]

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass carboys.[1][2] Ensure the cap has a chemically resistant liner (PTFE).[2]

  • pH Verification: Check the pH of the waste stream.[2] If pH > 12.5, it is classified as RCRA Corrosive (D002) .[2]

  • Bulking:

    • Pour the solution into a waste container labeled "Hazardous Waste - Organic Alkali/Amines" .[1][2]

    • Constituents: List "this compound" and the solvent (e.g., "Ethanol", "Ethyl Acetate").[1][2]

    • Hazard Check: Check "Corrosive" and "Toxic" on the label.[2]

  • Storage: Store in a secondary containment tray in a well-ventilated area, away from acid waste containers.

Scenario B: Pure Substance (Vials/Old Reagents)

Use this for expired stock or pure aliquots.[1][2]

  • Do Not Pour: Do not attempt to pour pure, viscous amines into a general waste carboy.[2]

  • Lab Packing:

    • Keep the substance in its original primary container (vial/bottle).[2]

    • Tighten the cap and seal with Parafilm.[2]

    • Place the container into a larger "Lab Pack" drum or a dedicated "Small Container" waste bucket.

    • Fill void space with vermiculite or absorbent pads to prevent breakage.[2]

Scenario C: Solid Debris (Syringes, Gloves, Paper)

Use this for contaminated consumables.[1][2]

  • Decontamination (Optional but Recommended): Rinse grossly contaminated glassware with a solvent (ethanol) into the liquid waste stream before disposal.[2]

  • Double Bagging: Place solid waste into a clear polyethylene bag (4 mil thickness). Twist and tape the neck.[2] Place this bag into a second bag.

  • Disposal: Deposit into the "Solid Hazardous Waste" drum. Do not place in regular trash or biohazard (red bag) waste.[2]

Emergency Spill Procedures

Immediate Action: Evacuate the immediate area if the spill is >100 mL and outside a fume hood.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[2] Use a respirator (organic vapor cartridge) if outside a hood.[2]

  • Containment: Do NOT use water. Water may spread the oily amine.[2]

    • Use Sand , Vermiculite , or Clay-based absorbents .[1][2]

    • Create a dike around the spill to prevent spreading.[2]

  • Neutralization (Spill Specific):

    • You may apply a weak acid neutralizer (e.g., Citric Acid powder) slowly to the absorbed spill to reduce volatility and pH, but be prepared for mild heat generation.[2]

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Spill Debris: Amine Contaminated".[2] Clean the surface with soapy water.[2][3]

Regulatory Compliance (US Focus)

Regulatory BodyCode/ClassificationRequirement
EPA (RCRA) D002 (Corrosive)If aqueous pH > 12.[1][2]5.
EPA (RCRA) None (Not Listed) If pure/solvent-free, it is not P or U listed.[1][2] However, "Generator Knowledge" dictates it be treated as toxic/corrosive.[2]
DOT (Transport) UN 2735 Proper Shipping Name: Amines, liquid, corrosive, n.o.s.[1][2] (this compound).[1][2][4][5] Class 8, Packing Group II or III.[2]

Documentation: Ensure all waste manifests clearly state the chemical name.[2] Do not use generic terms like "Chemical Waste" without constituents.

References
  • PubChem. (2025).[2] Compound Summary: 2,5-Dimethylbenzylamine (Analogue Source).[1][2] National Library of Medicine.[2] [Link][1][2]

  • EPA CompTox. (2025).[2][6] N-[(2,3-Dimethylphenyl)methyl]cyclopropanamine Properties (Analogue Source). US Environmental Protection Agency.[2][7] [Link][1][2][6]

  • National Research Council (US). (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2]

×

Retrosynthesis Analysis

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N-[(2,5-dimethylphenyl)methyl]cyclopropanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.